BenchChemオンラインストアへようこそ!

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Benzodiazepine impurity differentiation Regulatory reference standards EP impurity profiling

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (CAS 28781-62-6), formally designated as Tetrazepam EP Impurity D in the European Pharmacopoeia, is a structurally defined benzodiazepine derivative bearing a 1‑chlorocyclohexyl substituent at the 5‑position [REFS‑1]. It is categorized as a process‑related impurity of tetrazepam, observed during active pharmaceutical ingredient (API) synthesis and isolation [REFS‑2].

Molecular Formula C16H18Cl2N2O
Molecular Weight 325.2 g/mol
CAS No. 28781-62-6
Cat. No. B3050794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
CAS28781-62-6
Molecular FormulaC16H18Cl2N2O
Molecular Weight325.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3(CCCCC3)Cl
InChIInChI=1S/C16H18Cl2N2O/c1-20-13-6-5-11(17)9-12(13)15(19-10-14(20)21)16(18)7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
InChIKeyVCBSSHVDTFGHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (Tetrazepam EP Impurity D) – Core Identity and Analytical Purpose


7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (CAS 28781-62-6), formally designated as Tetrazepam EP Impurity D in the European Pharmacopoeia, is a structurally defined benzodiazepine derivative bearing a 1‑chlorocyclohexyl substituent at the 5‑position [REFS‑1]. It is categorized as a process‑related impurity of tetrazepam, observed during active pharmaceutical ingredient (API) synthesis and isolation [REFS‑2]. This compound is supplied as a characterized reference standard intended exclusively for analytical method development, method validation (AMV), and quality‑controlled (QC) applications in Abbreviated New Drug Applications (ANDAs) and commercial tetrazepam production [REFS‑2].

Why Generic Tetrazepam Impurity Standards Cannot Substitute for CAS 28781‑62‑6 in Regulated Analytical Workflows


Tetrazepam‑related impurities differ markedly in their substituent chemistry, chromatographic behavior, and regulatory acceptance criteria, making simple interchange among impurity reference standards analytically and procedurally invalid. Impurity D bears a unique 1‑chlorocyclohexyl group that distinguishes it from Impurity C (cyclohexyl), Impurity A (3‑oxocyclohex‑1‑enyl), and Impurity E (cyclohex‑1‑enyl), each of which exhibits a distinct retention time in the compendial HPLC method [REFS‑1]. Pharmacopoeial system suitability tests require resolution of at least 2.0 between tetrazepam and Impurity C, and acceptance thresholds for “any impurity” are set at ≤ 0.2 % (individual) / ≤ 1.0 % (total) [REFS‑2]. Using an unqualified analog in place of a fully characterized EP Impurity D reference standard would prevent reliable peak identification, compromise compliance with regulatory impurity profiling requirements, and could lead to batch rejection during ANDA review [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for CAS 28781‑62‑6 (Tetrazepam EP Impurity D) Against Closest Impurity Analogs


Structural Divergence from Impurity C (Cyclohexyl Analog) Quantified by Molecular Formula and Mass

Tetrazepam EP Impurity D (CAS 28781‑62‑6) carries a 1‑chlorocyclohexyl substituent at C5, whereas the closest EP‑listed impurity, Tetrazepam EP Impurity C (CAS 1784‑78‑7), features an unsubstituted cyclohexyl group at the same position [REFS‑1]. This single chlorine substitution increases the molecular mass by 34.44 Da and adds a unique chlorine‑isotope signature that is immediately recognizable in mass spectrometry, enabling unequivocal differentiation of Impurity D from Impurity C during impurity profiling [REFS‑1][REFS‑2].

Benzodiazepine impurity differentiation Regulatory reference standards EP impurity profiling

Regulatory Acceptance Limit for Any Single Impurity vs. Specified Impurity D in EP Monograph

The European Pharmacopoeia (Ph. Eur.) tetrazepam monograph sets a general limit of ≤ 0.2 % for any unspecified impurity and ≤ 1.0 % for total impurities [REFS‑1]. Tetrazepam EP Impurity D is a specified process‑related impurity; control strategies in ANDA submissions must demonstrate that levels remain within the ≤ 0.2 % threshold using a validated HPLC method [REFS‑1][REFS‑2]. Without a certified Impurity D reference standard, accurate quantification at this trace level is not achievable, placing regulatory approval at risk [REFS‑2].

EP regulatory compliance Impurity acceptance criteria ANDA analytical validation

Chromatographic Resolution and System Suitability Achieved for Tetrazepam Impurity D Relative to Parent Drug

The compendial HPLC method specifies a resolution (Rs) of ≥ 2.0 between tetrazepam and Impurity C as a system suitability criterion [REFS‑1]. Tetrazepam EP Impurity D, owing to its more hydrophobic 1‑chlorocyclohexyl substituent, exhibits a longer retention time on the prescribed C18 column under identical mobile‑phase conditions, thereby achieving baseline separation from both the parent API and earlier‑eluting impurities [REFS‑2]. The separation has been demonstrated on a Newcrom R1 reverse‑phase column using acetonitrile/water/phosphoric acid mobile phase, confirming that Impurity D can be resolved and isolated in preparative mode [REFS‑2].

HPLC impurity profiling System suitability Method validation

Multi‑Modal Spectroscopic Confirmation: LC‑MS, NMR and IR for Definitive Structural Assignment

Unlike generic benzodiazepine standards that may be provided with minimal characterization, Tetrazepam EP Impurity D is supplied with a comprehensive analytical data package including LC‑MS, ¹H and ¹³C NMR spectra, and IR absorption data that confirm the identity of the chlorocyclohexyl moiety [REFS‑1]. The characteristic chlorine isotope pattern (M:M+2 ≈ 3:1 for one Cl, distinct for two Cl atoms) in the mass spectrum serves as an orthogonal identifier, while the ¹H NMR spectrum uniquely resolves the cyclohexyl protons adjacent to the chlorine substituent (δ ~3.8–4.2 ppm region) [REFS‑1]. This level of spectroscopic documentation enables traceability to pharmacopoeial standards (EP/USP) and supports regulatory filings [REFS‑2].

Reference standard characterization LC-MS impurity confirmation NMR structural elucidation

Priority Application Scenarios for Tetrazepam EP Impurity D (CAS 28781‑62‑6) in Pharmaceutical Quality Control and Regulatory Submission


ANDA Impurity Profiling and Method Validation for Tetrazepam API

During ANDA submission for generic tetrazepam, the applicant must demonstrate control of all specified and unspecified impurities within EP limits (≤ 0.2 % individual, ≤ 1.0 % total) [REFS‑1]. Tetrazepam EP Impurity D serves as the certified reference standard for identifying and quantifying this specific process‑related impurity in the HPLC impurity profile, enabling method validation per ICH Q2(R1) requirements and supporting the demonstration of batch‑to‑batch consistency [REFS‑2].

Stability‑Indicating Method Development and Forced Degradation Studies

Stability‑indicating HPLC methods must resolve all potential degradation products and process impurities. Tetrazepam EP Impurity D, with its distinct retention time on C18 columns, is employed as a retention‑time marker during method development; its characteristic dichloro MS signature allows orthogonal confirmation even when co‑elution with other impurities is suspected [REFS‑1]. The method, scalable to preparative separation, can be applied to isolate Impurity D for toxicological qualification if levels exceed the ICH Q3A identification threshold [REFS‑2].

QC Batch Release Testing and Pharmacopoeial Compliance

Routine QC batch release of tetrazepam API and finished drug products requires comparison against a pharmacopoeial impurity standard. The Impurity D reference standard, supplied with full COA and traceability to EP, enables direct application of the Ph. Eur. acceptance criteria, ensuring that any batch containing Impurity D above the 0.2 % limit is flagged for investigation before release [REFS‑1].

Process Optimization During Tetrazepam API Synthesis

Impurity D formation is associated with over‑chlorination during the cyclohexyl‑Grignard step of tetrazepam synthesis [REFS‑1]. Monitoring Impurity D levels in reaction intermediates allows process chemists to optimize stoichiometry and purification sequences, reducing the burden of downstream purification and ensuring final API purity meets EP specifications with minimal re‑work [REFS‑1].

Quote Request

Request a Quote for 7-Chloro-5-(1-chlorocyclohexyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.